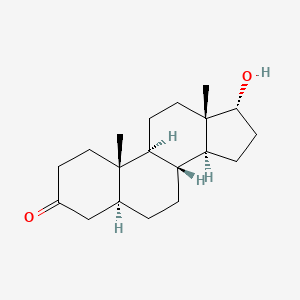

17-表-二氢睾酮

描述

17-epi-Dihydrotestosterone, also known as Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE .

Synthesis Analysis

The synthesis of DHT involves the conversion of testosterone, which is synthesized in men by the testis and in women either directly by the adrenals and ovaries, or by peripheral conversion of androstenedione. Testosterone is then irreversibly converted to DHT by the NADPH-dependent enzyme 5α reductase . Furthermore, it is well documented that DHT can be synthesized in androgen-sensitive tissues such as prostate from substrates other than T (e.g., from 17-hydroxypregnenolone and 17-hydroxyprogesterone in what is termed the “backdoor” pathway and from 5α-androstane-3α, 17-β-diol via the intracrine reverse synthesis pathway) .Chemical Reactions Analysis

The major synthetic pathway of DHT formation and metabolism involves the conversion of testosterone to DHT by the NADPH-dependent enzyme 5α reductase .科学研究应用

1. 前列腺癌和雄激素代谢

17-表-二氢睾酮在去势抵抗性前列腺癌 (CRPC) 发展中的作用一直是研究的重要领域。研究表明,在 CRPC 发展中,一种失活睾酮和二氢睾酮的酶 HSD17B4 的特定同工型被抑制。这种抑制将代谢平衡转移到睾酮和二氢睾酮等雄激素,从而促进 CRPC 进展 (Ko 等人,2018 年)。此外,已知负责失活这些雄激素的 17β-HSD4 酶在 CRPC 中表达增加,预示预后不良 (Ko 等人,2018 年)。

2. 雄激素生物合成途径

前列腺癌细胞中 17β-羟基类固醇脱氢酶 6 代谢 5α-雄烷-3α, 17β-二醇是二氢睾酮合成的主要生物合成途径。这个过程在雄激素剥夺治疗中至关重要,因为它会促进前列腺癌的生长,尽管循环雄激素水平较低 (Mohler 等人,2011 年)。

3. 雄激素代谢酶的多态性

对失活二氢睾酮的酶(如 HSD3B1 和 UGT2B17)的多态性研究表明,这些遗传变异可能会改变前列腺癌的风险,尤其是在有该疾病家族史的个体中 (Park 等人,2007 年)。

4. 卵巢癌和雌激素代谢

在卵巢癌的情况下,已将失活二氢睾酮并生物合成雌二醇的酶 17β-HSD7 确定为潜在靶点。它在卵巢上皮癌细胞中的抑制导致细胞增殖减少和细胞停滞增加 (Wang 等人,2021 年)。

5. 人卵巢组织存活

已探讨二氢睾酮对培养中人卵巢组织存活的影响,揭示了其在体外增强组织活力的潜在效用 (Otala 等人,2004 年)。

6. 兴奋剂检测中的类固醇分析

针对兴奋剂检测的类固醇分析研究强调了各种类固醇激素及其代谢物(包括二氢睾酮)在检测体育中的类固醇滥用中的作用 (Mareck 等人,2008 年)。

7. 外周组织中的类固醇激素

对 17β-羟基类固醇脱氢酶 (17HSD) 的研究揭示了它们在调节外周组织中性类固醇激素活性中的核心作用,影响二氢睾酮的生物活性 (Törn 等人,2003 年)。

8. 抗骨质疏松治疗

对抑制 17β-HSD2(一种将二氢睾酮转化为较弱形式的酶)的天然产物的研究已确定了抗骨质疏松治疗的潜在先导化合物 (Vuorinen 等人,2017 年)。

作用机制

Target of Action

17-epi-Dihydrotestosterone, also known as Epitestosterone or Isotestosterone, is an endogenous steroid and an epimer of the androgen sex hormone testosterone . It primarily targets the androgen receptor (AR) , where it acts as a weak competitive antagonist . It also acts as a potent inhibitor of 5α-reductase , an enzyme that plays a key role in the metabolism of hormones .

Mode of Action

This results in a competitive antagonism at the receptor sites, reducing the overall androgenic effects . As a 5α-reductase inhibitor, it prevents the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .

Biochemical Pathways

17-epi-Dihydrotestosterone is involved in the androgenic pathway. It is believed to form in a similar way to testosterone, with around 50% of epitestosterone production in human males ascribed to the testis . The exact pathway of its formation is still the subject of research . It has been shown to accumulate in mammary cyst fluid and in the prostate .

Pharmacokinetics

The bioavailability of 17-epi-Dihydrotestosterone is very low (0-2%) following oral administration

Result of Action

The molecular and cellular effects of 17-epi-Dihydrotestosterone’s action primarily involve the reduction of overall androgenic effects due to its weak antagonism at the androgen receptor . By inhibiting 5α-reductase, it also reduces the levels of DHT, a potent androgen .

安全和危害

According to the Safety Data Sheet, 17-epi-Dihydrotestosterone is not for food or drug use and is for laboratory use only. It is suspected of causing cancer and damaging fertility or the unborn child . Elevated DHT has not been associated with increased risk of prostate disease (e.g., cancer or benign hyperplasia) nor does it appear to have any systemic effects on cardiovascular disease safety parameters (including increased risk of polycythemia) beyond those commonly observed with available T preparations .

未来方向

生化分析

Biochemical Properties

17-epi-Dihydrotestosterone interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the conversion of Δ4-androstene-3,17-dione to testosterone, a critical step in the biosynthesis of sex hormones . This process involves the enzyme 17β-hydroxysteroid dehydrogenase .

Cellular Effects

The effects of 17-epi-Dihydrotestosterone on cells are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, dihydrotestosterone, from which 17-epi-Dihydrotestosterone is derived, has been shown to enhance the binding of monocytes to the endothelium, a key early event in atherosclerosis, via increased expression of vascular cell adhesion molecule-1 (VCAM-1) .

Molecular Mechanism

The molecular mechanism of 17-epi-Dihydrotestosterone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, dihydrotestosterone mediates its effects on VCAM-1 expression at the promoter level through a novel androgen receptor (AR)/nuclear factor-κB (NF-κB) mechanism .

Temporal Effects in Laboratory Settings

The effects of 17-epi-Dihydrotestosterone can change over time in laboratory settings. For instance, dihydrotestosterone has been shown to increase VCAM-1 mRNA in a dose- and time-dependent manner . Specific studies on the temporal effects of 17-epi-Dihydrotestosterone are currently limited.

Dosage Effects in Animal Models

The effects of 17-epi-Dihydrotestosterone can vary with different dosages in animal models . Specific studies on the dosage effects of 17-epi-Dihydrotestosterone in animal models are currently limited.

Metabolic Pathways

17-epi-Dihydrotestosterone is involved in several metabolic pathways. It is part of the steroid biosynthesis pathway, where it is involved in the conversion of Δ4-androstene-3,17-dione to testosterone .

Transport and Distribution

The transport and distribution of 17-epi-Dihydrotestosterone within cells and tissues are complex processes that involve various transporters and binding proteins . Specific studies on the transport and distribution of 17-epi-Dihydrotestosterone are currently limited.

Subcellular Localization

The subcellular localization of 17-epi-Dihydrotestosterone and its effects on activity or function are important aspects of its biochemical profile. Specific studies on the subcellular localization of 17-epi-Dihydrotestosterone are currently limited .

属性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-OPAYZWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024071 | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-24-4 | |

| Record name | 17-epi-Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPI-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

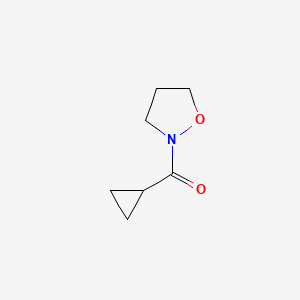

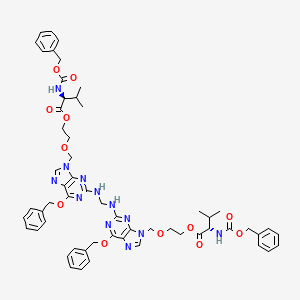

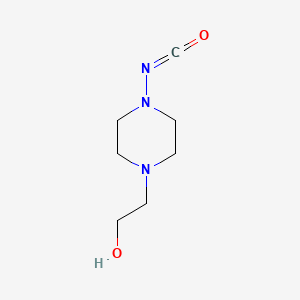

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

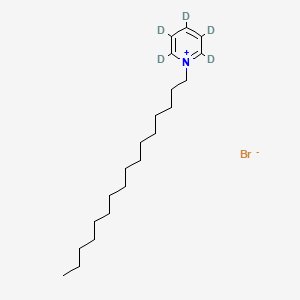

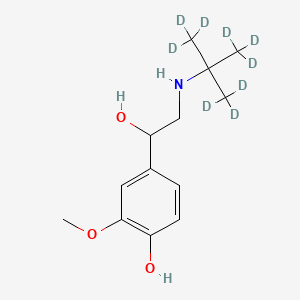

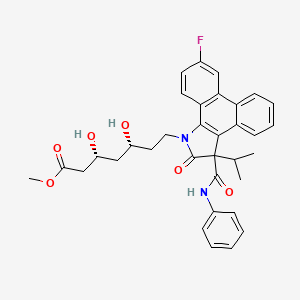

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)